2,5-Dinitrofluoranthene

Übersicht

Beschreibung

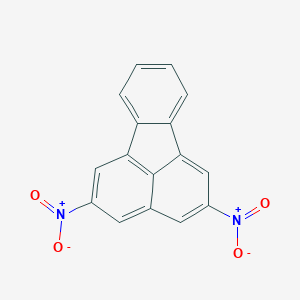

2,5-Dinitrofluoranthene is a polycyclic aromatic hydrocarbon with two nitro groups attached to the fluoranthene structure. This compound is known for its mutagenic and potentially carcinogenic properties. It is often studied in the context of environmental pollution, particularly in relation to airborne particulate matter and soil contamination .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2,5-Dinitrofluoranthene can be synthesized through the nitration of fluoranthene. The process typically involves the use of fuming nitric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 2 and 5 positions on the fluoranthene ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale nitration reactions using similar conditions as those in laboratory synthesis. The product is then purified through recrystallization and other separation techniques to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dinitrofluoranthene undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin and hydrochloric acid.

Substitution: The nitro groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Reduction: Tin and hydrochloric acid are commonly used for the reduction of nitro groups.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

Reduction: The reduction of this compound yields 2,5-diaminofluoranthene.

Substitution: Depending on the nucleophile used, various substituted fluoranthene derivatives can be formed.

Wissenschaftliche Forschungsanwendungen

Toxicological Studies

Carcinogenicity Research

2,5-Dinitrofluoranthene has been studied for its potential carcinogenic effects. Research indicates that nitro-substituted PAHs can induce mutations and have tumorigenic properties. For instance, studies on related compounds like 3,7-dinitrofluoranthene have demonstrated the ability to cause tumors in laboratory rats when administered subcutaneously . This highlights the importance of DNF in understanding the carcinogenic mechanisms of nitro-PAHs.

Genotoxicity Assessments

The compound has also been utilized in genotoxicity studies. It has been shown to induce DNA damage in various bacterial strains, indicating its mutagenic potential. This property makes DNF a valuable tool for assessing the genetic risks associated with exposure to PAHs .

Environmental Monitoring

Detection in Environmental Samples

this compound is often detected in environmental samples, particularly in urban areas where vehicle emissions are prevalent. Its presence in particulate matter from diesel exhaust underscores its relevance in environmental toxicology . Monitoring DNF levels can provide insights into pollution sources and help assess the impact of PAHs on human health and ecosystems.

Analytical Chemistry

The compound is significant in developing analytical methods for detecting PAHs in various matrices. The standardization of analytical techniques for PAHs, including DNF, has improved the reliability and comparability of environmental data across different laboratories . This advancement facilitates better regulatory compliance and public health assessments.

Chemical Synthesis

Synthesis of Derivatives

this compound serves as a precursor for synthesizing other chemical compounds. For example, it can be used to produce various nitrated derivatives that are useful in organic synthesis and material science . The ability to modify its structure allows researchers to explore new chemical properties and applications.

Case Studies and Research Findings

Wirkmechanismus

The mutagenic effects of 2,5-Dinitrofluoranthene are primarily due to its ability to form DNA adducts. The nitro groups on the compound can undergo metabolic activation to form reactive intermediates that bind to DNA, leading to mutations. This process involves various enzymes, including cytochrome P450s, which facilitate the conversion of the nitro groups to reactive species .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,9-Dinitrofluoranthene

- 1,3-Dinitropyrene

- 1,6-Dinitropyrene

- 1,8-Dinitropyrene

Uniqueness

2,5-Dinitrofluoranthene is unique due to its specific substitution pattern, which influences its chemical reactivity and biological effects. Compared to other dinitrofluoranthene isomers, it has distinct mutagenic properties and environmental behavior .

Biologische Aktivität

2,5-Dinitrofluoranthene is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activity, particularly in relation to mutagenicity and carcinogenicity. This compound is structurally related to other nitro-PAHs, which are known for their toxicological impacts. Understanding the biological activity of this compound is crucial for assessing its environmental and health risks.

- Chemical Formula : C14H8N2O4

- Molecular Weight : 256.22 g/mol

- Structure : Contains a fluoranthene backbone with two nitro groups at the 2 and 5 positions.

Mutagenicity

Research indicates that this compound exhibits mutagenic properties. It has been shown to induce mutations in various bacterial strains, including Salmonella typhimurium, which is commonly used in Ames tests to evaluate mutagenic potential. The compound preferentially inhibits the growth of DNA repair-deficient strains, indicating a significant impact on genetic material.

Carcinogenicity

The carcinogenic potential of this compound has been a subject of investigation. In animal studies, subcutaneous administration has resulted in tumor formation at the injection site. For instance, studies involving Fischer 344 rats demonstrated that prolonged exposure led to the development of malignant tumors, suggesting a strong link between exposure and carcinogenic outcomes .

Animal Studies

- Tumor Induction : In a study where rats were injected with this compound, tumors were observed at the injection site within weeks of administration. The types of tumors included fibrosarcomas and other sarcomas, indicating its carcinogenic potential .

- Mutagenicity Tests : The compound was tested for mutagenicity using various strains of Salmonella. Results showed significant mutagenic activity across multiple strains, reinforcing concerns regarding its genetic toxicity .

Toxicological Profile

The toxicological profile of this compound includes:

- Non-cancerous effects : Potential respiratory irritation and skin sensitization.

- Cancer risk : Classified as possibly carcinogenic based on animal studies.

- Genotoxicity : Exhibits significant mutagenic effects in vitro.

Data Summary Table

| Parameter | Findings |

|---|---|

| Chemical Structure | Nitro-substituted PAH |

| Mutagenicity | Positive in Salmonella tests |

| Carcinogenicity | Tumors induced in Fischer 344 rats |

| Human Health Impact | Limited direct studies; inferred risks from PAH exposure |

| Regulatory Status | Under scrutiny for environmental health impact |

Eigenschaften

IUPAC Name |

2,5-dinitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)10-5-9-6-11(18(21)22)8-15-13-4-2-1-3-12(13)14(7-10)16(9)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXUTUBIMUQTECM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC(=CC4=CC(=CC2=C43)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30145195 | |

| Record name | Fluoranthene, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102493-21-0 | |

| Record name | Fluoranthene, 2,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102493210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 2,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30145195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.